4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one

Description

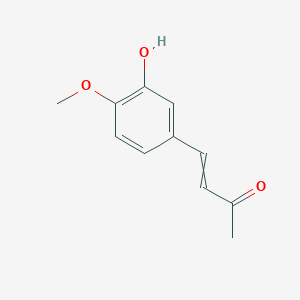

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one (C₁₁H₁₂O₃, MW 192.21) is a benzylideneacetone derivative featuring a phenyl ring substituted with hydroxyl (–OH) and methoxy (–OCH₃) groups at positions 3 and 4, respectively, conjugated to a α,β-unsaturated ketone backbone. This compound is notable for its potent biological activities, particularly in modulating bone metabolism .

Properties

IUPAC Name |

4-(3-hydroxy-4-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJQTZKTOVCXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20740097 | |

| Record name | 4-(3-Hydroxy-4-methoxyphenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20740097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77334-11-3 | |

| Record name | 4-(3-Hydroxy-4-methoxyphenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20740097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Biosynthesis Route

One of the biologically inspired methods involves enzymatic condensation reactions. The synthesis proceeds via the enzymatic condensation of 4-coumaroyl-CoA and malonyl-CoA catalyzed by specific enzymes. Here, 4-coumaroyl-CoA is derived from coumaric acid linked to coenzyme A, while malonyl-CoA is malonic acid linked to coenzyme A. The enzymatic condensation produces a diketide intermediate, which undergoes decarboxylation to yield the target compound, 4-(4-hydroxyphenyl)-3-buten-2-one. This method is highly selective and mimics natural biosynthetic pathways.

Chemical Synthesis via Aldol Condensation

A classical chemical approach involves the aldol condensation between appropriately substituted benzaldehydes and acetone or its derivatives under basic conditions.

- Starting Materials: 4-tert-alkoxybenzaldehydes (e.g., 4-tert-butoxybenzaldehyde)

- Reagents and Conditions: Alkali metal hydroxides or alkoxides (e.g., potassium hydroxide, sodium methoxide) are used as catalysts, typically in molar ratios of 0.0001 to 0.1 relative to aldehyde.

- Temperature: The reaction is carried out between 0°C and 50°C, preferably 15–35°C.

- Solvent: The reaction can be performed in batch or continuous mode, with or without inert solvents.

- Workup: The catalyst is neutralized with inorganic or organic acids, and the product is isolated by distillation.

This method yields 1-(4-tert-alkoxyphenyl)-3-buten-2-one intermediates, which are subsequently subjected to deprotection to yield the hydroxy-methoxy substituted product.

Deprotection of Alkoxy Groups

The tert-alkoxy protective groups on the aromatic ring are cleaved under acidic aqueous conditions to reveal the phenolic hydroxyl group:

- Acids Used: Sulfuric acid, phosphoric acid, hydrochloric acid, formic acid, or acetic acid in catalytic amounts (0.001 to 0.5 moles per mole of substrate).

- Temperature: 40 to 150°C, preferably 50 to 110°C.

- Solvent: Generally aqueous suspension without organic solvents.

- Isolation: The product crystallizes out (~95% purity) and can be purified by recrystallization from ethanol/water or methyl tert-butyl ether to ~99% purity.

The cleavage also liberates isobutylene or 2-methyl-1-butene, which can be recycled for producing the tert-alkoxybenzaldehydes.

Hydrogenation and Isomerization Steps

In some synthetic routes, hydrogenation of the 1-buten-3-one intermediates is performed:

- Catalysts: Palladium or platinum on activated carbon, silica gel, or aluminum oxide.

- Solvents: Methanol, ethyl acetate, or tetrahydrofuran.

- Conditions: Temperatures from room temperature to 150°C and hydrogen pressures from atmospheric to 50 bar.

- Purpose: To reduce double bonds or isomerize intermediates as needed.

Alternatively, direct reaction of benzaldehydes with acetone and hydrogen using mixed catalysts (e.g., zinc oxide, aluminum oxide doped with copper, nickel, cobalt, palladium, or platinum) at 150–250°C and 10–50 bar pressure can yield the desired butanone derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Enzymatic condensation | 4-coumaroyl-CoA, malonyl-CoA | Specific enzymes | Mild, enzymatic conditions | High selectivity | Biomimetic, environmentally friendly |

| Aldol condensation + deprotection | 4-tert-alkoxybenzaldehyde, acetone | Alkali hydroxides, acids for deprotection | 0–50°C (condensation), 40–150°C (deprotection) | ~95% crude, ~99% purified | Scalable, requires acid handling for cleavage |

| Hydrogenation/isomerization | 1-(4-tert-alkoxyphenyl)-3-buten-2-one | Pd, Pt catalysts; mixed metal oxides | RT–150°C, 1–50 bar H2 pressure | High | Optional step depending on target derivative |

Research Results and Observations

- The enzymatic route offers a highly selective and green synthesis but may be limited by enzyme availability and scale.

- The aldol condensation approach with tert-alkoxy protection simplifies handling of phenolic substrates and improves workflow due to liquid intermediates.

- Deprotection with aqueous acids is efficient but requires careful control of conditions to avoid side reactions and manage volatile byproducts.

- Hydrogenation and isomerization steps provide flexibility in modifying the unsaturation pattern of the product.

- The overall process can be monitored effectively by thin-layer chromatography (TLC) and gas chromatography (GC) to ensure reaction completeness and product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include quinones, saturated ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various biologically active compounds.

Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of study in biological research.

Medicine: Due to its potential anticancer and antimicrobial activities, it is investigated for therapeutic applications.

Industry: The compound is used in the development of functional materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

(E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one (Dehydrozingerone)

- Structure : Differs in substituent positions (4-OH, 3-OCH₃ vs. 3-OH, 4-OCH₃) .

- Biological Activity : Exhibits anti-inflammatory properties and acts as a melanin inhibitor . Unlike the target compound, it lacks significant osteoclast-inhibitory potency but enhances alkaline phosphatase activity in osteoblasts .

- Synthesis : Produced via Claisen-Schmidt condensation of vanillin and acetone .

- Toxicity : LD₅₀ (mouse, intraperitoneal) = 610 mg/kg .

4-(3,4-Dihydroxyphenyl)-3-buten-2-one

Methoxy-Substituted Derivatives

4-(4-Methoxyphenyl)-3-buten-2-one

- Structure : Lacks hydroxyl group; phenyl ring has only a 4-OCH₃ substituent .

- Applications : Used industrially to synthesize raspberry-scented compounds and insect attractants via biocatalytic reduction .

- Synthesis : Immobilized enzymes (ER-FPP and GDH-FPP) enable continuous conversion to 4-(4-Methoxyphenyl)-butan-2-one .

Hybrid and Complex Derivatives

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

ZK 62711 (4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone)

Hydroxyacetophenone Derivatives

1-[4-Hydroxy-3-(3-methyl-1-butenyl)phenyl]ethanone

Biological Activity

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one, also known as Dehydrozingerone, is a phenolic compound with significant biological activities. It is characterized by its unsaturated ketone structure and exhibits a range of pharmacological properties, including antioxidant, antibacterial, and antifungal effects. This article reviews the biological activity of this compound, supported by various studies and data.

- IUPAC Name : (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.2112 g/mol

- CAS Number : 1080-12-2

Antioxidant Activity

Dehydrozingerone has been shown to possess significant antioxidant properties. A study evaluated its ability to scavenge free radicals using the DPPH assay. The compound demonstrated a concentration-dependent scavenging effect, with an SC50 value indicating the concentration required to reduce DPPH by 50%:

| Concentration (µg/mL) | DPPH Scavenging Activity (%) | SC50 (µg/mL) |

|---|---|---|

| 3.33 | 72.07 ± 0.19 | 1.58 |

| 1.67 | 50.14 ± 0 | - |

| 0.83 | 27.79 ± 1.93 | - |

| 0.42 | 21.8 ± 0.38 | - |

| 0.21 | 10.08 ± 0 | - |

This indicates that Dehydrozingerone is a potent antioxidant agent, potentially useful in mitigating oxidative stress-related diseases .

Antibacterial Activity

The antibacterial properties of Dehydrozingerone have been assessed against various bacterial strains using the well diffusion method. The results indicated that it has notable inhibitory effects on pathogens such as Bacillus subtilis, E.coli, and Salmonella typhi. The zones of inhibition were measured and compared against standard antibiotics like erythromycin:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 15 |

| E.coli | 18 |

| Salmonella typhi | 20 |

These findings suggest that Dehydrozingerone could serve as a potential antibacterial agent, particularly in food preservation and therapeutic applications .

Antifungal Activity

In addition to its antibacterial properties, Dehydrozingerone has also been tested for antifungal activity against common fungal strains such as Candida albicans. The compound exhibited significant antifungal effects, further supporting its potential in treating fungal infections .

The biological activities of Dehydrozingerone are attributed to its structural features, particularly the presence of the α,β-unsaturated carbonyl group which plays a crucial role in its reactivity with free radicals and microbial cells. The compound's ability to donate hydrogen atoms from its hydroxyl groups enhances its radical-scavenging capacity .

Case Studies

- Antioxidant Efficacy : A study published in the Journal of Functional Foods highlighted the effectiveness of Dehydrozingerone in reducing oxidative stress markers in vitro, suggesting its potential for use in dietary supplements aimed at improving health outcomes related to oxidative damage.

- Antimicrobial Applications : Research conducted on food preservation techniques indicated that incorporating Dehydrozingerone into food products significantly reduced microbial load without affecting sensory qualities, showcasing its practical applications in food safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.